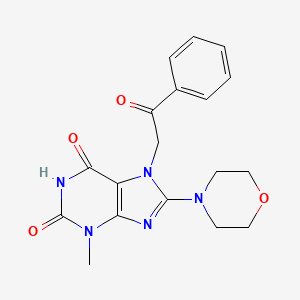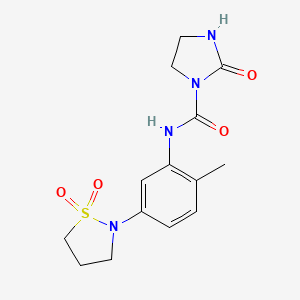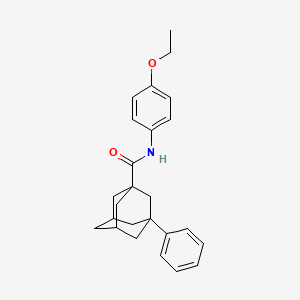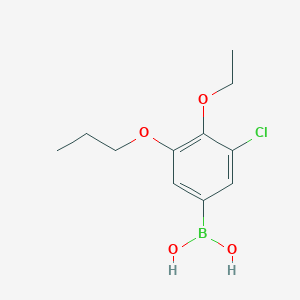
5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione” is a chemical compound. It is also known by other names such as Indan, 5-methyl-; 5-Methylindan; 2,3-dihydro-5-methyl-1H-indene; 2,3-dihydro-5-methylindene; 5-methy1-2,3-dihydro-1H-indene; Indane, 5-methyl; 5-Methylindane .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 132.2023 . More specific physical and chemical properties might be found in specialized chemical literature or databases.Wissenschaftliche Forschungsanwendungen
Catalytic Properties and Oxygen Evolution Studies
Research has revealed the synthesis and characterization of heteroleptic Ni(ii) complexes, showcasing their potential in electrocatalytic oxygen evolution reactions. For instance, a study demonstrated that certain complexes exhibit significant catalytic activity, highlighting their potential in enhancing oxygen evolution efficiency, a critical process in water splitting and renewable energy technologies (Kushwaha et al., 2020).
Fluorescent Chemosensors
In another study, derivatives were synthesized and identified as chemosensors for detecting Co2+ ions, emphasizing the role of such compounds in environmental and biological monitoring. These chemosensors demonstrated remarkable selectivity and sensitivity, potentially offering new pathways for the detection of metal ions in various settings (Subhasri & Anbuselvan, 2014).
Green Synthesis and Ionic Liquids
Research also points to the application of novel ionic liquids in synthesizing Biginelli-type compounds, presenting a green, efficient method for producing these compounds under solvent-free conditions. This highlights the potential of using ionic liquids in sustainable chemistry practices (Khazaei et al., 2016).
Photosensitizing Activities
The synthesis and photosensitizing activities of heteroleptic complexes were explored, with one Ni(ii) complex demonstrating significant light to electrical energy conversion efficiency. This suggests potential applications in photovoltaic devices and solar energy conversion (Manar et al., 2017).
Molecular Structure and Vibrational Studies
Molecular structure and vibrational studies of derivatives provide insights into their physical and chemical properties. Such studies are crucial for understanding the reactivity, stability, and potential applications of these compounds in various scientific domains (Prasad et al., 2010).
Eigenschaften
IUPAC Name |
5-methyl-2-nitroindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-5-2-3-6-7(4-5)10(13)8(9(6)12)11(14)15/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJFPAUIRWLATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2880227.png)


![N-(3-(methylthio)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2880231.png)
![Cis-Tert-Butyl3A-Aminohexahydrocyclopenta[B]Pyrrole-1(2H)-Carboxylate](/img/no-structure.png)


![2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose](/img/structure/B2880240.png)
![N-[(2-chlorophenyl)methyl]cyclopentanamine](/img/structure/B2880242.png)

![Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2880244.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2880248.png)
